N-ベンジル-2,2,2-トリフルオロアセトアミド

説明

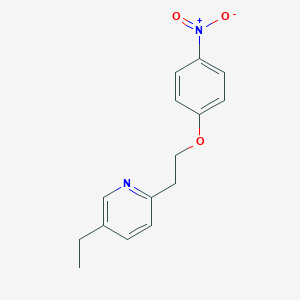

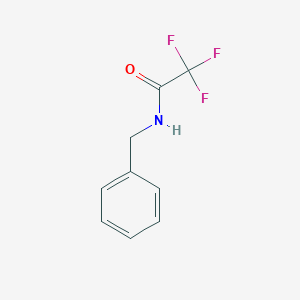

N-Benzyl-2,2,2-trifluoroacetamide, also known as N-Benzyl-2,2,2-trifluoroacetamide, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.

The exact mass of the compound N-Benzyl-2,2,2-trifluoroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

N-ベンジル-2,2,2-トリフルオロアセトアミド: は、有機合成におけるアミンの保護基として用いられます。 様々な有機化合物の合成において、アミノアシル化反応および水酸化反応を促進します .

ガブリエル合成の代替

この化合物は、ハロゲン化物からの第一級アミンのガブリエル合成に便利な代替手段を提供します。 N-アルキル化の後、相間移動条件下でトリフルオロアセチル基を切断することができます .

抗菌研究

N-ベンジル-2,2,2-トリフルオロアセトアミド: は、その抗菌特性について研究されています。 分子ドッキング研究は、抗菌薬の標的となるAmpCベータラクタマーゼやグルコサミン-6-リン酸シンターゼなどの酵素の潜在的な阻害を調べるために実施されてきました .

抗酸化研究

この化合物の抗酸化特性を調べる研究も実施されており、これは様々な健康関連分野に影響を与える可能性があります .

細胞毒性分析

N-ベンジル-2,2,2-トリフルオロアセトアミドの細胞毒性効果は、その安全性プロファイルと潜在的な治療用途を理解するために調べられてきました .

抗真菌用途

分子ドッキング研究は、N-ベンジル-2,2,2-トリフルオロアセトアミドがラノステロール14α-脱メチラーゼ(CYP51)酵素を阻害する可能性を示唆しており、そのため抗真菌薬開発の候補となります .

作用機序

Target of Action

N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .

Mode of Action

The compound interacts with these enzymes, potentially altering their function and inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .

Pharmacokinetics

The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.

Result of Action

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2,2,2-trifluoroacetamide. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .

生化学分析

Biochemical Properties

N-Benzyl-2,2,2-trifluoroacetamide has been found to interact with several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs . The nature of these interactions is characterized by low docking energy, suggesting a high affinity between N-Benzyl-2,2,2-trifluoroacetamide and these enzymes .

Cellular Effects

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated significant antimicrobial activity, particularly against fungi . It also exhibits antioxidant activity, which can influence cellular function by protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of N-Benzyl-2,2,2-trifluoroacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antimicrobial activity is likely due to its ability to inhibit key enzymes in microbial metabolic pathways .

Temporal Effects in Laboratory Settings

N-Benzyl-2,2,2-trifluoroacetamide has shown consistent antimicrobial and antioxidant activities over time in laboratory settings

Metabolic Pathways

N-Benzyl-2,2,2-trifluoroacetamide interacts with several enzymes involved in metabolic pathways, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These interactions could potentially affect metabolic flux or metabolite levels.

特性

IUPAC Name |

N-benzyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYKWXVWAYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995015 | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-69-1 | |

| Record name | N-Benzyltrifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)